molecular formula C10H9BrF3NO2 B8159367 4-Bromo-N-ethyl-2-(trifluoromethoxy)benzamide

4-Bromo-N-ethyl-2-(trifluoromethoxy)benzamide

Cat. No.: B8159367
M. Wt: 312.08 g/mol
InChI Key: ICJDMZVDJUWPLI-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-2-(trifluoromethoxy)benzamide is an organic compound characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethoxy group attached to a benzamide core. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethyl-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Ethylation: The addition of an ethyl group to the nitrogen atom of the benzamide.

    Trifluoromethoxylation: The incorporation of a trifluoromethoxy group into the benzene ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-ethyl-2-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the bromine atom may facilitate interactions through halogen bonding. These interactions can modulate biological pathways and elicit specific physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-ethylbenzamide: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    2-(Trifluoromethoxy)benzamide: Does not contain the bromine atom, affecting its reactivity and applications.

    N-Ethyl-2-(trifluoromethoxy)benzamide: Missing the bromine atom, leading to variations in its chemical behavior.

Uniqueness

4-Bromo-N-ethyl-2-(trifluoromethoxy)benzamide is unique due to the combined presence of bromine, ethyl, and trifluoromethoxy groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity, enhanced binding interactions, and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-bromo-N-ethyl-2-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2/c1-2-15-9(16)7-4-3-6(11)5-8(7)17-10(12,13)14/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJDMZVDJUWPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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